Riluzol-13C,15N2

Übersicht

Beschreibung

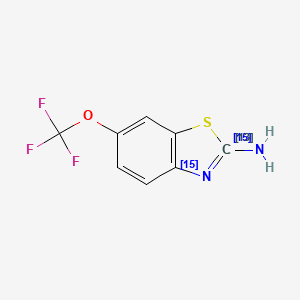

Riluzol-13C,15N2 ist eine markierte Version des Antikonvulsivums Riluzol, bei der die Isotope Kohlenstoff-13 und Stickstoff-15 in die Molekülstruktur eingebaut sind. Riluzol ist für seine neuroprotektiven Eigenschaften bekannt und wird hauptsächlich zur Behandlung der Amyotrophen Lateralsklerose (ALS) eingesetzt. Die markierte Verbindung Riluzol-13C,15N2 wird häufig als interner Standard in der Massenspektrometrie zur Quantifizierung von Riluzol verwendet .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Riluzol-13C,15N2 beinhaltet den Einbau der stabilen Isotope Kohlenstoff-13 und Stickstoff-15 in das Riluzol-Molekül. Die Reaktionsbedingungen beinhalten häufig die Verwendung spezifischer Reagenzien und Katalysatoren, um den Einbau der Isotope zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Riluzol-13C,15N2 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Isotopenmarkierung des Endprodukts zu gewährleisten. Die Produktion erfolgt typischerweise in spezialisierten Einrichtungen, die für die Handhabung von Isotopenmarkierungen ausgerüstet sind .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Pharmacokinetics (PK) studies are crucial for understanding how drugs behave in the body over time. Riluzole-13C,15N2 serves as an internal standard in various PK studies to ensure accurate quantification of Riluzole concentrations in biological samples.

Case Study: Acute Spinal Cord Injury

A multicenter randomized, placebo-controlled trial known as the Riluzole in Acute Spinal Cord Injury Study (RISCIS) utilized Riluzole-13C,15N2 to investigate the pharmacokinetics of Riluzole in patients with spinal cord injuries. The study revealed significant differences in drug concentrations over time, highlighting the need for individualized dosing strategies based on PK changes observed between days 3 and 14 post-treatment .

Table 1: Pharmacokinetic Parameters from RISCIS Study

| Parameter | Day 3 Concentration (ng/mL) | Day 14 Concentration (ng/mL) |

|---|---|---|

| C trough | 8.7 - 126 | 2.9 - 46.0 |

| C peak | 21.5 - 270 | 12.4 - 154.5 |

Bioanalytical Method Validation

Riluzole-13C,15N2 is pivotal in validating bioanalytical methods for measuring Riluzole levels in human plasma. Its use as an internal standard enhances the reliability and accuracy of analytical results.

Method Overview

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed to quantify Riluzole and its isotopically labeled counterpart from human plasma samples. The method demonstrated high sensitivity and specificity across a wide concentration range (0.5 to 500 ng/mL), ensuring robust data for clinical pharmacology studies .

Table 2: Bioanalytical Method Validation Characteristics

| Characteristic | Value |

|---|---|

| Limit of Quantification | 0.5 ng/mL |

| Average Recovery of Drug (%) | 87.72 - 95.26 |

| Average Recovery of IS (%) | 95.55 |

| Linearity | r² ≥ 0.9957 |

Clinical Applications and Real-World Evidence

The real-world application of Riluzole-13C,15N2 extends to its role in studies assessing the efficacy of Riluzole in ALS treatment. Research indicates that early initiation of Riluzole therapy can significantly enhance survival rates among ALS patients .

Efficacy Insights

Meta-analyses have shown that patients treated with Riluzole exhibit a median survival benefit ranging from 6 to 19 months compared to untreated individuals . This underscores the importance of ongoing research utilizing stable isotope-labeled compounds like Riluzole-13C,15N2 to further elucidate drug efficacy and optimize treatment protocols.

Wirkmechanismus

Target of Action

Riluzole-13C,15N2 is a labeled variant of Riluzole . Riluzole primarily targets glutamate receptors and voltage-dependent sodium channels . Glutamate is the primary excitatory neurotransmitter in the nervous system, and its excessive release can lead to neuronal damage . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons .

Mode of Action

Riluzole-13C,15N2, like Riluzole, acts by blocking the presynaptic release of glutamate , thereby indirectly antagonizing glutamate receptors . It also inactivates neuronal voltage-gated sodium channels . These actions help to reduce the excitotoxic effects caused by excessive glutamate release .

Biochemical Pathways

Riluzole’s action on glutamate receptors and sodium channels affects several biochemical pathways. It has been reported to directly inhibit the kainate and NMDA receptors . Additionally, it has been shown to potentiate GABA A receptors postsynaptically via an allosteric binding site . The exact interaction of riluzole with glutamate receptors remains controversial .

Pharmacokinetics

Riluzole has a bioavailability of approximately 60±18% . It is primarily metabolized in the liver by the CYP1A2 enzyme and has an elimination half-life of 9–15 hours . About 90% of the drug is excreted in the urine .

Result of Action

Riluzole’s action results in neuroprotective effects in various experimental models of neuronal injury involving excitotoxic mechanisms . It suppresses glutamate-induced seizures in rats and displays neuroprotective effects in hypoxic animals .

Action Environment

The action of Riluzole-13C,15N2, like Riluzole, can be influenced by environmental factors. For instance, the presence of food can result in a 15% reduction in the area under the curve and a 45% reduction in maximum serum concentration . Therefore, the timing of drug administration relative to meals can significantly impact its efficacy .

Biochemische Analyse

Biochemical Properties

Riluzole-13C,15N2, like its parent compound Riluzole, interacts with various enzymes and proteins. It acts by blocking the presynaptic release of glutamate, indirectly antagonizing glutamate receptors . This interaction with glutamate receptors and sodium channels plays a crucial role in its biochemical reactions .

Cellular Effects

Riluzole-13C,15N2 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism by inhibiting GABA uptake .

Molecular Mechanism

The molecular mechanism of action of Riluzole-13C,15N2 involves its effects at the molecular level. It exerts its effects by binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Riluzole-13C,15N2 vary with different dosages in animal models

Metabolic Pathways

Riluzole-13C,15N2 is involved in several metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Riluzole-13C,15N2 involves the incorporation of stable isotopes carbon-13 and nitrogen-15 into the riluzole moleculeThe reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes .

Industrial Production Methods: Industrial production of Riluzole-13C,15N2 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is typically carried out in specialized facilities equipped to handle isotopic labeling .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Riluzol-13C,15N2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern.

Substitution: Die Trifluormethoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Substitution neue funktionelle Gruppen in das Molekül einführen kann .

Vergleich Mit ähnlichen Verbindungen

Riluzole: The unlabeled version of Riluzole-13C,15N2, used in the treatment of ALS.

SKF89976A hydrochloride: Another sodium channel blocker with anticonvulsant properties.

Tiagabine hydrochloride: A GABA uptake inhibitor used in the treatment of epilepsy

Uniqueness: Riluzole-13C,15N2 is unique due to its isotopic labeling, which allows for precise quantification and tracking in research studies. This makes it an invaluable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with the unlabeled compound .

Biologische Aktivität

Riluzole-13C,15N2 is a stable isotope-labeled form of riluzole, a drug primarily used in the treatment of amyotrophic lateral sclerosis (ALS) and spinal cord injury (SCI). This article explores the biological activity of riluzole-13C,15N2, focusing on its pharmacokinetics (PK), mechanisms of action, and clinical implications based on diverse research findings.

Overview of Riluzole

Riluzole is recognized for its neuroprotective properties, primarily through the inhibition of glutamate release and modulation of sodium channels. It is extensively metabolized by the liver and has a high plasma protein binding rate (approximately 96%) . The pharmacological effects include:

- Blocking voltage-gated sodium channels : This reduces excessive sodium influx that can lead to neuronal damage.

- Inhibition of glutamate release : By preventing excessive glutamate activity, riluzole mitigates excitotoxicity, which is critical in neurodegenerative conditions .

Pharmacokinetics of Riluzole-13C,15N2

Riluzole-13C,15N2 serves as an internal standard in bioanalytical studies, assisting in the quantification of riluzole levels in plasma. The pharmacokinetic profile indicates that riluzole is rapidly absorbed and crosses the blood-brain barrier effectively. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | Approximately 12 hours |

| Plasma Protein Binding | 96% |

| Volume of Distribution (Vd) | High |

| Clearance (CL) | Variable based on condition |

The pharmacokinetics vary significantly between different populations, including healthy individuals and patients with ALS or SCI .

The mechanisms through which riluzole exerts its effects are multifaceted:

- Neuroprotection : Riluzole protects neurons from excitotoxic damage by inhibiting glutamate neurotransmission. This is particularly relevant in conditions like SCI where excess glutamate can lead to cell death .

- Modulation of Calcium Influx : By blocking sodium channels, riluzole indirectly reduces calcium influx into cells, preventing further neuronal injury .

- Reduction of Neuroinflammation : Riluzole has been shown to reduce inflammatory responses in the central nervous system, contributing to its neuroprotective effects .

Clinical Studies and Findings

Several clinical trials have assessed the efficacy and safety of riluzole in various contexts:

- In a Phase II/III study (RISCIS), riluzole demonstrated a significant reduction in neurological tissue damage in rodent models and showed potential benefits in human subjects with acute SCI .

- A meta-analysis involving ALS patients indicated that riluzole treatment extended survival times compared to placebo controls. The median survival time increased from 11.8 months to 14.8 months with riluzole treatment .

Case Studies

- Spinal Cord Injury : A recent study highlighted that patients receiving riluzole showed improved functional recovery post-injury compared to those receiving placebo. The study reported changes in PK parameters over time, indicating a need for dose adjustments based on individual patient responses .

- Amyotrophic Lateral Sclerosis : In ALS patients treated with riluzole, there was a notable reduction in tracheostomy-free survival time compared to controls, reinforcing its role as a critical therapeutic agent in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

6-(trifluoromethoxy)-1,3-benzothiazol-2-(15N)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13)/i7+1,12+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTALBRSUTCGOEG-VUJIMZNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1OC(F)(F)F)S[13C](=[15N]2)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.